
(2-Ethoxynaphthalen-1-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Ethoxynaphthalen-1-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H19N5O3 and its molecular weight is 401.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Imaging Applications
One study focused on the synthesis of a PET agent, HG-10-102-01, for imaging LRRK2 enzyme activity in Parkinson's disease. This compound, related in structural complexity and purpose, illustrates the use of complex organic molecules in developing diagnostic tools for neurological conditions. The synthesis involved multiple steps, including O-[11C]methylation, highlighting the intricate chemical manipulations possible with such molecules for biomedical applications (Min Wang et al., 2017).
Metabolism and Drug Design
Another study delved into the metabolism of strained rings in drug molecules, focusing on the glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine. This research underscores the significance of understanding the metabolic fate of drug candidates, which can inform the design of more effective and safer therapeutic agents (Xue-Qing Li et al., 2019).
Crystallography and Material Analysis
Research on Azilsartan polymorphs, including crystal type I, showcases the application of chemical compounds in understanding drug stability, solubility, and polymorphism. This kind of study is crucial for the pharmaceutical industry, where the physical form of a drug can significantly affect its efficacy and manufacturing process (Yuhua Ge et al., 2016).
Antimicrobial and Anticancer Activities
A body of work on novel pyrazole derivatives with various moieties, including oxa/thiadiazolyl and pyrazolyl, as well as pyrazolo[4,3-d]-pyrimidine derivatives, explores their potential as antimicrobial and anticancer agents. These studies highlight the ongoing effort to develop new therapeutics based on complex organic molecules to address various diseases (H. Hafez et al., 2016).
Properties
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-2-29-17-9-8-14-6-3-4-7-16(14)18(17)22(28)27-12-15(13-27)21-25-20(26-30-21)19-23-10-5-11-24-19/h3-11,15H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPRERLFDZFNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
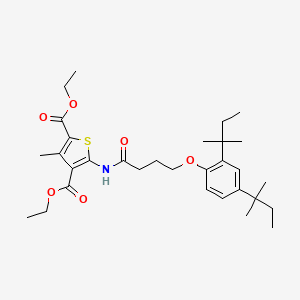
![2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethene-1-sulfonamide](/img/structure/B2606979.png)
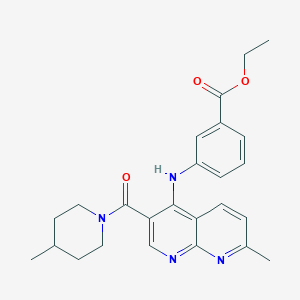
![5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2606982.png)
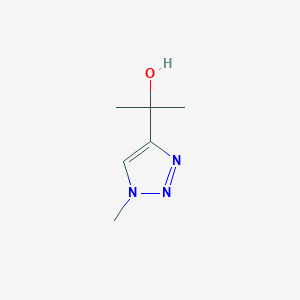
![3-cinnamyl-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2606987.png)
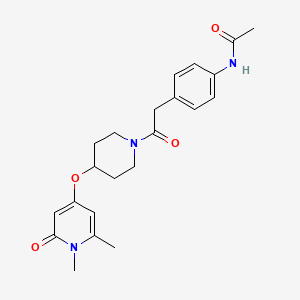


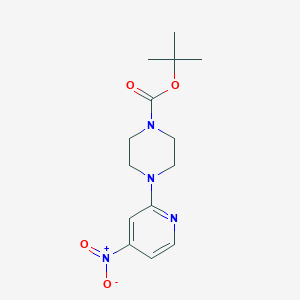
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2606997.png)

![2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B2606999.png)
![5-chloro-2-methanesulfonyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2607000.png)
